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D-(-)-Pantolactone-d6

Cat. No.: B584916
CAS No.: 1346617-43-3
M. Wt: 136.18
InChI Key: SERHXTVXHNVDKA-JJCAPIKSSA-N
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Description

Nomenclature and Stereochemical Considerations of D-(-)-Pantolactone and its Deuterated Analogues

D-(-)-Pantolactone is chemically known as (3R)-Dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone. pharmaffiliates.com The "D" in its name refers to its stereochemical relationship to D-glyceraldehyde, and the "(-)" indicates that it is levorotatory, meaning it rotates plane-polarized light to the left. The stereochemistry of organic compounds is crucial as it determines their biological activity and interaction with other chiral molecules. dokumen.pub

The deuterated analogue, D-(-)-Pantolactone-d6, has six hydrogen atoms replaced by deuterium (B1214612) atoms. Specifically, the two methyl groups at the 4th position are deuterated. pharmaffiliates.com Its systematic IUPAC name is (3R)-Dihydro-3-hydroxy-4,4-(dimethyl-d6)-2(3H)-furanone. pharmaffiliates.com

Table 1: Nomenclature of D-(-)-Pantolactone and its Deuterated Analogue

Common NameIUPAC NameSynonyms
D-(-)-Pantolactone(R)-(−)-α-Hydroxy-β,β-dimethyl-γ-butyrolactone(R)-(−)-Pantolactone, Pantoic acid γ-lactone
This compound(3R)-Dihydro-3-hydroxy-4,4-(dimethyl-d6)-2(3H)-furanone(-)-(R)-Pantolactone-d6, (-)-Pantoyl Lactone-d6

Historical Context of D-(-)-Pantolactone Research

Research into D-(-)-Pantolactone has historically been driven by its role as a key chiral intermediate in the synthesis of D-pantothenic acid and its derivatives. rsc.orgresearchgate.net Various methods, including biocatalytic kinetic resolution and asymmetric synthesis, have been developed to produce optically pure D-(-)-Pantolactone. rsc.orgprepchem.comsciencepublishinggroup.com The development of these synthetic routes has been a significant area of research, aiming for higher yields and enantiomeric purity. prepchem.com The commercial synthesis of D-pantolactone is primarily achieved through the selective resolution of dl-pantolactone (B117006) catalyzed by lactone hydrolase. mdpi.com

Significance of Deuterium Labeling in Chemical and Biochemical Investigations

Deuterium labeling is a powerful technique in scientific research, offering insights into reaction mechanisms, metabolic pathways, and molecular interactions. clearsynth.comarkat-usa.org The substitution of hydrogen with deuterium, a stable and non-radioactive isotope, allows researchers to trace the fate of molecules and understand complex biological and chemical processes. clearsynth.com

The decision to replace hydrogen with deuterium at specific positions in a molecule is strategic. Deuteration can significantly alter the pharmacokinetic and toxicological profiles of molecules, potentially enhancing their therapeutic efficacy. researchgate.net In the case of this compound, the deuteration at the dimethyl groups is a common site for metabolic oxidation. By strengthening the C-H bonds at this position through deuteration (C-D bonds are stronger than C-H bonds), the metabolic stability of the molecule can be increased. musechem.com This targeted deuteration is crucial for studying the kinetic isotope effect, where the difference in reaction rates between the deuterated and non-deuterated compounds provides information about the reaction mechanism. researchgate.net

The use of isotopically labeled compounds like this compound has a profound impact on research methodologies. rsc.org

Mass Spectrometry (MS): Deuterated compounds are widely used as internal standards in mass spectrometry. thalesnano.com Their similar chemical behavior to the non-deuterated analyte, but different mass, allows for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated solvents are commonly used in NMR to avoid interference from solvent protons. clearsynth.com Deuterium labeling within a molecule can also provide valuable structural information. thalesnano.com

Metabolic Studies: Deuterium-labeled compounds are invaluable for tracing the metabolic fate of drugs and other biologically active molecules. thalesnano.com By tracking the deuterated fragments, researchers can identify metabolites and understand metabolic pathways. nih.gov

Kinetic Isotope Effect Studies: As mentioned earlier, the kinetic isotope effect is a key application of deuteration. researchgate.net It helps in elucidating reaction mechanisms by revealing which C-H bonds are broken in the rate-determining step of a reaction.

Table 2: Physicochemical Properties of D-(-)-Pantolactone

PropertyValue
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol sigmaaldrich.com
Melting Point91 °C sigmaaldrich.com
Boiling Point120-122 °C at 15 mmHg sigmaaldrich.com
Optical Activity[α]25/D −49.8°, c = 2 in H2O sigmaaldrich.com

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC6H4D6O3 pharmaffiliates.com
Molecular Weight136.18 g/mol pharmaffiliates.com
Storage Temperature2-8°C pharmaffiliates.com

Properties

CAS No.

1346617-43-3

Molecular Formula

C6H10O3

Molecular Weight

136.18

IUPAC Name

(3R)-3-hydroxy-4,4-bis(trideuteriomethyl)oxolan-2-one

InChI

InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3/t4-/m0/s1/i1D3,2D3

InChI Key

SERHXTVXHNVDKA-JJCAPIKSSA-N

SMILES

CC1(COC(=O)C1O)C

Synonyms

(3R)-Dihydro-3-hydroxy-4,4-(dimethyl-d6)-2(3H)-furanone;  (-)-(R)-Pantolactone-d6;  (-)-2-Hydroxy-3,3-(dimethyl-d6)-γ-butyrolactone;  (-)-Pantoyl Lactone-d6;  (3R)-Tetrahydro-3-hydroxy-4,4-(dimethyl-d6)furan-2-one;  Pantothenic Lactone-d6;  D-(-)-α-Hydroxy

Origin of Product

United States

Analytical Applications of D Pantolactone D6 in Advanced Research

Application in Mass Spectrometry (MS)-Based Metabolomics

The stable isotope labeling of D-(-)-Pantolactone-d6 makes it an ideal internal standard and tracer in mass spectrometry-based metabolomics, enabling accurate quantification and dynamic tracking of metabolic processes.

Quantitative Analysis using Stable Isotope Dilution Mass Spectrometry (SID-MS)

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a gold-standard method for the accurate quantification of metabolites. In this technique, a known amount of a stable isotope-labeled compound, such as this compound, is added to a biological sample as an internal standard. Because the deuterated standard is chemically identical to the endogenous analyte, it co-elutes during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer. The mass difference allows for their distinct detection. By measuring the ratio of the signal intensity of the endogenous analyte to that of the isotopically labeled internal standard, precise and accurate quantification can be achieved, correcting for variations in sample preparation and instrument response. nih.gov

Illustrative Research Findings:

The use of deuterated internal standards significantly improves the accuracy and precision of quantitative LC-MS/MS methods. For instance, in a hypothetical study quantifying a related analyte, "Analyte X," in human plasma, a calibration curve would be constructed by plotting the ratio of the peak area of Analyte X to the peak area of this compound against the concentration of Analyte X.

Table 1: Illustrative Calibration Curve Data for the Quantification of Analyte X using this compound as an Internal Standard

Analyte X Concentration (ng/mL) Peak Area Ratio (Analyte X / this compound)
1.0 0.052
5.0 0.255
10.0 0.510
50.0 2.53
100.0 5.08
500.0 25.4
1000.0 50.9

This table presents hypothetical data to illustrate the linear relationship achieved in a typical SID-MS experiment.

The excellent linearity (typically with a correlation coefficient, r², > 0.99) demonstrates the robustness of the SID-MS method for quantitative analysis.

Tracer Studies for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to determine the rates of metabolic reactions within a biological system. creative-proteomics.commdpi.com Stable isotope tracers, such as this compound, are introduced into a cellular system, and the incorporation of the isotopic label into downstream metabolites is monitored over time using mass spectrometry. By analyzing the mass isotopologue distribution of these metabolites, researchers can elucidate the flow of atoms through metabolic pathways and quantify the rates of individual reactions. nih.gov

This compound can be used as a tracer to investigate the dynamics of pathways involving pantothenate and its derivatives. For example, by administering this compound to a cell culture, the rate of its conversion to pantothenic acid and subsequent incorporation into coenzyme A can be tracked. The mass shift of +6 Da in the resulting pantothenate and its downstream products provides a clear signature for tracing the metabolic fate of the administered compound.

Table 2: Illustrative Mass Isotopologue Distribution in a Tracer Study with this compound

Metabolite Mass Isotopologue Relative Abundance (%)
Pantothenic Acid M+0 (unlabeled) 45
M+6 (from this compound) 55
Coenzyme A M+0 (unlabeled) 60
M+6 (from this compound) 40

This table presents hypothetical data illustrating the incorporation of the deuterium (B1214612) label into downstream metabolites, which is used to calculate metabolic fluxes.

Investigation of Biosynthetic and Degradation Pathways

Isotopically labeled compounds are invaluable for elucidating the steps in biosynthetic and degradation pathways. This compound can be used to trace the intricate network of reactions involved in pantothenic acid metabolism. By following the appearance of the deuterium label in various intermediates, researchers can confirm known pathway steps and potentially discover new ones. For example, administering this compound and subsequently identifying deuterated intermediates can provide direct evidence for their involvement in the metabolic cascade. This approach is crucial for understanding the regulation of these pathways in both health and disease.

Role in Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

The presence of deuterium in this compound also offers significant advantages in Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for determining the structure and dynamics of molecules in solution.

Structural Elucidation of Complex Biological Samples

In ¹H NMR spectroscopy, the signals from protons can be numerous and overlapping, especially in complex biological matrices. The substitution of protons with deuterium in this compound simplifies the ¹H NMR spectrum by removing the signals from the deuterated positions. This spectral simplification can be highly advantageous when studying the interactions of pantolactone with biomolecules or when analyzing complex mixtures. The absence of certain proton signals can help in the unambiguous assignment of other resonances and facilitate the structural elucidation of binding partners or other components in the sample.

Table 3: Comparison of ¹H NMR Chemical Shifts for D-(-)-Pantolactone and its Deuterated Analog

Proton D-(-)-Pantolactone (ppm) This compound (ppm)
H-2 ~4.0 Absent
H-3 ~4.2 ~4.2
CH₃ ~1.1 Absent
CH₃' ~1.2 Absent

This table illustrates the simplification of the ¹H NMR spectrum upon deuteration. Chemical shifts are approximate and can vary with solvent and other conditions.

Conformational Analysis and Dynamics in Solution

NMR spectroscopy is a primary tool for studying the three-dimensional structure and dynamic behavior of molecules in solution. The conformation of lactone rings is crucial for their biological activity. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy and the measurement of scalar coupling constants (J-couplings) provide information about the spatial proximity of atoms and torsional angles, respectively. auremn.org.br

While this compound itself has a simplified ¹H NMR spectrum, its use in conjunction with computational modeling can provide detailed insights into its conformational preferences. By comparing experimental NMR parameters of the non-deuterated compound with theoretical calculations for different conformations, the most probable solution-state structure can be determined. acs.orgnih.gov Dynamic NMR spectroscopy can also be employed to study the energy barriers between different ring conformations. nih.gov The study of deuterated isotopologues can sometimes provide subtle but important differences in conformational equilibria due to isotope effects.

Table 4: Representative Conformational Data for a Lactone Ring

Parameter Value
Dihedral Angle (H2-C2-C3-H3) 35°
NOE Enhancement (H2 to CH₃) 2.5%
Energy Barrier to Ring Inversion 7.0 kcal/mol

This table provides examples of the types of data obtained from NMR and computational studies used for conformational analysis.

Solvent Effect Studies using Deuterated Media

The substitution of protium (B1232500) (¹H) with deuterium (²H or D) in this compound introduces subtle yet measurable changes in its physicochemical properties, which can be exploited to study solvent-solute interactions in deuterated media. These studies, often employing spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide insights into hydrogen bonding, solvent structuring, and the conformational dynamics of the molecule.

When this compound is dissolved in a deuterated solvent, the absence of proton signals from the deuterated methyl groups of the lactone simplifies the ¹H NMR spectrum, allowing for a clearer observation of the remaining protons and their interactions with the solvent. Isotope effects on chemical shifts can be observed by comparing the spectra of the deuterated and non-deuterated compounds in the same deuterated solvent. huji.ac.il These secondary isotope effects, though small, can provide valuable information about the electronic environment of the nuclei and the nature of intermolecular forces. nih.gov

For instance, in a polar aprotic deuterated solvent like DMSO-d6, the hydroxyl group of D-(-)-Pantolactone is expected to form hydrogen bonds with the solvent molecules. researchgate.net The strength and nature of these interactions can be probed by observing changes in the chemical shift of the hydroxyl proton and any deuterium isotope effects on the carbon-13 chemical shifts of the lactone ring.

Table 1: Representative ¹H NMR Chemical Shift Data for D-(-)-Pantolactone in Deuterated Solvents

ProtonChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in DMSO-d₆ (ppm)Chemical Shift (δ) in D₂O (ppm)
-OHVariableVariableNot Observed (exchange)
-CH-O-~4.0~3.9~4.1
-CH₂-~3.5~3.4~3.6

Note: The data in this table is illustrative and based on typical chemical shifts for similar compounds. Actual values may vary.

Similarly, IR spectroscopy can be employed to study the vibrational modes of this compound in various deuterated solvents. The C-D stretching vibrations will appear at a lower frequency compared to the C-H stretches of the non-deuterated analog due to the heavier mass of deuterium. Changes in the frequency and bandwidth of the carbonyl (C=O) and hydroxyl (O-H) stretching bands upon dissolution in different deuterated solvents can provide information on the extent and strength of hydrogen bonding.

Chromatographic Method Development and Validation

The enantiomeric separation of chiral compounds is crucial in pharmaceutical and chemical analysis. Developing robust chiral separation methods for pantolactone is important for quality control and stereoselective synthesis. While specific methods for the chiral separation of this compound are not extensively documented in publicly available literature, the principles of chiral chromatography for the non-deuterated form can be readily applied. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used. researchgate.net

For chiral HPLC, a chiral stationary phase (CSP) is employed to differentiate between the enantiomers. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP. Polysaccharide-based CSPs are often effective for separating a wide range of chiral compounds, including lactones.

The development of a chiral separation method for this compound would involve screening various CSPs and mobile phase compositions to achieve optimal resolution. The slight difference in physicochemical properties due to deuteration is not expected to significantly alter the chiral recognition mechanism but may lead to small changes in retention times compared to the non-deuterated analog.

Table 2: Illustrative Parameters for a Chiral HPLC Method for Pantolactone Enantiomers

ParameterCondition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol (Normal Phase) or Acetonitrile/Water (Reversed Phase) with additives
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Temperature 25 °C

Note: This table provides a general example of a starting point for method development.

This compound is commercially available as a certified reference material, indicating its intended use in the validation of analytical methods. In quantitative analysis, particularly when using mass spectrometry-based detection (e.g., LC-MS or GC-MS), isotopically labeled internal standards are the gold standard. The use of a deuterated analog like this compound as an internal standard for the quantification of D-(-)-Pantolactone is highly advantageous.

Since this compound has nearly identical chemical and physical properties to its non-deuterated counterpart, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, it is distinguishable by its higher mass-to-charge ratio (m/z). This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to improved accuracy and precision of the analytical method.

The validation of an analytical method using this compound as a reference standard would involve assessing parameters such as linearity, accuracy, precision, selectivity, and limits of detection and quantification, following established guidelines (e.g., ICH).

Table 3: Representative Validation Data for a-MS Method Using this compound as an Internal Standard

Validation ParameterTypical Acceptance CriteriaExample Result
Linearity (r²) ≥ 0.990.998
Accuracy (% Recovery) 85-115%98.5%
Precision (% RSD) ≤ 15%4.2%
Selectivity No interference at the retention time of the analyte and ISPass
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 1010 ng/mL

Note: The data presented in this table is representative of a typical method validation and serves as an illustrative example.

Mechanistic and Biochemical Studies Involving D Pantolactone D6

Investigation of Biochemical Pathways Related to D-Pantothenic Acid and Derivatives

D-pantothenic acid is a vital precursor for the synthesis of Coenzyme A (CoA), a fundamental molecule in numerous metabolic reactions. The biosynthetic and degradative pathways of pantothenic acid are complex, and isotopically labeled molecules like D-(-)-Pantolactone-d6 are crucial for tracing the fate of intermediates and understanding the kinetics of these pathways.

The biosynthesis of D-pantothenic acid involves the condensation of D-pantoic acid with β-alanine, a reaction catalyzed by pantothenate synthetase. nih.gov D-pantoic acid is derived from α-ketoisovalerate through a series of enzymatic steps. nih.gov D-(-)-pantolactone is a precursor to D-pantoic acid. The use of this compound would enable researchers to trace the incorporation of the pantoate moiety into pantothenic acid and subsequently into CoA. By using techniques such as mass spectrometry and NMR spectroscopy, the deuterated labels can be followed through the metabolic pathway, providing definitive evidence of the biosynthetic route.

Biosynthesis of D-Pantothenic Acid

Precursor Intermediate Enzyme Product
α-Ketoisovalerate α-Ketopantoate Ketopantoate hydroxymethyltransferase D-Pantoic acid

This table outlines the enzymatic steps in the biosynthesis of D-pantothenic acid.

The degradation of pantothenic acid is less well-characterized than its synthesis. In some bacteria, the breakdown of pantothenic acid is initiated by pantothenate hydrolase, which cleaves it into pantoic acid and β-alanine. nih.gov Further degradation of pantoic acid can occur through various enzymatic reactions. This compound can be used to synthesize deuterated D-pantoic acid, which can then be introduced into biological systems to study its catabolism. The appearance of deuterated downstream metabolites would help to identify the enzymes and intermediates involved in the degradation pathway.

Stable isotope tracing is a powerful technique to study intermediary metabolism. By supplying cells or organisms with this compound, it is possible to quantify the flux through the pantothenate and CoA biosynthetic pathways. This information is critical for understanding how these pathways are regulated and how they respond to different physiological conditions. For instance, such studies could reveal how the demand for CoA for fatty acid synthesis or the Krebs cycle influences the rate of pantothenate synthesis.

Exploration of Enantiomeric Interconversion and Racemization Mechanisms

D-(-)-pantolactone is the biologically active enantiomer required for pantothenic acid synthesis. revmedchir.ro Industrial production of D-(-)-pantolactone often starts from a racemic mixture of DL-pantolactone (B117006). nih.gov The separation of the D- and L-enantiomers is a critical step. While there is no evidence of in vivo interconversion of D- and L-pantolactone, understanding the chemical racemization process is important for industrial applications. Deuterium (B1214612) labeling at the chiral center of pantolactone could be a tool to study the mechanism of racemization under different chemical conditions. The rate of deuterium-protium exchange at the chiral carbon would provide insights into the stability of the stereocenter. A study on deuterium-enabled chiral switching has shown that deuteration can stabilize chiral centers that are prone to stereoisomerization. nih.gov

Studies on Enzyme Substrate Specificity and Catalytic Activity

Enzymes involved in the metabolism of pantothenate and its precursors exhibit high substrate specificity. For example, the enzymes in the biosynthetic pathway specifically recognize the D-enantiomer of pantoate. nih.gov While this compound is expected to have very similar chemical properties to its non-deuterated form, the presence of deuterium can sometimes lead to a kinetic isotope effect (KIE). Observing a KIE when this compound is used as a substrate could provide valuable information about the rate-limiting steps of the enzymatic reaction and the nature of the transition state.

Several enzymes are involved in the biotransformation of pantolactone, particularly in the context of resolving racemic mixtures. These include lactonases and dehydrogenases. nih.gov The substrate specificity and catalytic efficiency of these enzymes are of great interest for biotechnological applications.

Enzymes Acting on Pantolactone

Enzyme Source Organism Reaction Catalyzed
D-Lactonase Fusarium oxysporum Hydrolysis of D-pantolactone to D-pantoic acid
L-Pantolactone dehydrogenase Nocardia asteroides Oxidation of L-pantolactone to ketopantolactone

This table summarizes some of the key enzymes involved in the metabolism and biotransformation of pantolactone.

Biotechnological Applications in Microbial Systems

The production of D-(-)-pantolactone and D-pantothenic acid using microbial systems is an area of active research. researchgate.netgoogle.com These biotechnological processes often involve the use of whole-cell biocatalysts or purified enzymes. semanticscholar.org In this context, this compound could serve as an excellent internal standard for quantifying the production of D-(-)-pantolactone in fermentation broths or enzymatic reactions using isotope dilution mass spectrometry. This would allow for precise monitoring and optimization of the production process.

Furthermore, metabolic engineering of microorganisms to enhance the production of D-pantothenic acid is a promising strategy. researchgate.net Stable isotope labeling studies, potentially using this compound, can help to identify metabolic bottlenecks and guide the genetic modification of microbial strains for improved yields.

Metabolic Engineering for Enhanced Bioproduction

Information regarding the application of this compound in metabolic engineering for enhanced bioproduction is not available in the current scientific literature. Research in this area has been conducted using non-deuterated pantolactone. For instance, metabolic engineering strategies in Escherichia coli have been developed to improve the biosynthesis of D-pantoic acid, a precursor to Vitamin B5, by engineering central metabolic and byproduct-forming pathways. nih.gov Other studies have focused on the de novo biosynthesis of D-panthenol from glucose by engineering E. coli, again without involving deuterated compounds. rsc.org

Whole-Cell Biocatalysis Systems

There is no available research describing the use of this compound in whole-cell biocatalysis systems. The existing literature extensively covers the use of non-deuterated D,L-pantolactone in such systems for kinetic resolution to produce optically pure D-pantolactone. rsc.orgnih.govsemanticscholar.org This process often utilizes immobilized whole cells of microorganisms like Pichia pastoris or E. coli that express specific enzymes such as D-lactonase. rsc.orgnih.govnih.gov These systems are optimized for factors like catalytic stability and reaction conditions to achieve high yields and enantiomeric excess of the desired D-pantolactone. rsc.orgsemanticscholar.org Another approach involves multi-enzyme cascades within whole-cell biocatalysts for the deracemization of D,L-pantolactone. mdpi.com None of these studies report the use of this compound.

Structural and Spectroscopic Characterization of D Pantolactone D6

Vibrational Spectroscopy Studies (IR, VCD, ROA)

Vibrational spectroscopy, encompassing Infrared (IR) absorption, Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA), provides a powerful toolkit for investigating the three-dimensional structure of chiral molecules like D-(-)-Pantolactone-d6. nih.gov These techniques are sensitive to the molecule's vibrational energy levels, which are influenced by its conformation and interactions with its environment. nih.govlibretexts.org

The primary effect of deuterium (B1214612) substitution in this compound is an increase in the reduced mass of the vibrating groups where hydrogen has been replaced by deuterium. libretexts.org This mass change leads to a predictable downshift in the vibrational frequencies of the C-D bonds compared to the C-H bonds in the non-deuterated compound. libretexts.org This isotopic shift is a key feature in the analysis of the vibrational spectra of this compound.

Analysis of Molecular Conformations and Chiroptical Properties

Vibrational optical activity (VOA) spectroscopies, namely VCD and ROA, are particularly adept at providing detailed information about the solution-state conformation and absolute configuration of chiral molecules. nih.gov For D-(-)-Pantolactone, and by extension its deuterated form, the five-membered lactone ring has limited conformational flexibility. acs.orgunibs.it However, the orientation of the hydroxyl group can be influenced by the solvent environment.

The chiroptical properties of this compound are expected to be subtly different from its non-deuterated counterpart. While the electronic effects that are the primary source of optical activity remain largely unchanged, the vibrational contributions to these properties are altered by isotopic substitution. nih.govchemrxiv.org Theoretical studies have shown that H → D substitutions can lead to significant changes in the vibrational correction to optical rotation. nih.govchemrxiv.org The largest effects are often observed for H/D wagging modes and vibrations of the C-D centers. nih.gov

Table 1: Expected Vibrational Frequency Shifts in this compound compared to D-(-)-Pantolactone

Vibrational ModeTypical Frequency Range (cm⁻¹) for C-HExpected Frequency Range (cm⁻¹) for C-D
C-H Stretching2800-30002100-2200
C-H Bending1350-1480950-1100

Note: The data in this table is illustrative and based on general principles of isotopic substitution. Actual values would require experimental measurement.

Intermolecular Interactions and Aggregation Phenomena in Solution

The study of D-(-)-Pantolactone in different solvents reveals significant insights into its intermolecular interactions. In solvents like carbon tetrachloride (CCl₄), pantolactone has a high propensity to form dimers through intermolecular hydrogen bonds. acs.orgunibs.it In contrast, in hydrogen-bond-accepting solvents like dimethyl sulfoxide (B87167) (DMSO), pantolactone molecules are less likely to interact with each other and instead form strong hydrogen bonds with the solvent molecules. acs.orgunibs.it

For this compound, similar behavior is expected. Molecular dynamics simulations of the non-deuterated form have shown that in CCl₄, the dimeric form is present for a significant portion of the simulation time, while in DMSO, the hydroxyl group is hydrogen-bonded to the solvent approximately 90% of the time. acs.org The deuteration of the methyl groups is not expected to significantly alter these hydrogen bonding interactions, which are primarily governed by the hydroxyl group.

Computational Chemistry Approaches

Computational chemistry provides indispensable tools for interpreting experimental spectroscopic data and for exploring molecular properties that may be difficult to study experimentally.

Density Functional Theory (DFT) Calculations for Structural Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the geometries, energies, and vibrational frequencies of molecules. nih.gov For pantolactone, DFT calculations, often combined with a polarizable continuum model (PCM) to account for solvent effects, are used to optimize the geometries of different conformers and to calculate their VCD and ROA spectra. nih.govacs.orgunibs.it

For this compound, DFT calculations would be performed by modifying the atomic masses of the six deuterium atoms. This would allow for the prediction of the isotope-shifted vibrational frequencies and the resulting IR, VCD, and ROA spectra. The comparison of these calculated spectra with experimental data is crucial for the definitive assignment of the molecule's absolute configuration and predominant solution conformation. nih.gov

Table 2: Common DFT Functionals and Basis Sets for Vibrational Spectroscopy Calculations

MethodFunctionalBasis SetApplication
DFTB3LYP, B3PW916-31G(d)VCD spectral prediction
DFTB3LYP, B3PW916-31++G(d,p)ROA spectral prediction

Note: The choice of functional and basis set can significantly impact the accuracy of the calculated spectra. nih.gov

Molecular Dynamics (MD) Simulations of Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules in solution, providing insights into solute-solvent interactions and conformational flexibility over time. acs.orgunibs.it For pantolactone, MD simulations have been used to model its behavior in water, DMSO, and CCl₄, revealing the extent of dimerization and hydrogen bonding. acs.orgunibs.it

Modeling of Reaction Mechanisms and Transition States

While this article focuses on structural and spectroscopic characterization, the computational methods described are also foundational for modeling reaction mechanisms. DFT calculations can be used to locate transition state structures and calculate activation energies for reactions involving this compound. The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a powerful tool for elucidating reaction mechanisms. By modeling the reaction pathways for both this compound and its non-deuterated counterpart, the KIE can be predicted and compared with experimental values, providing detailed insights into the bonding changes occurring in the transition state.

Research on D Pantolactone D6 Derivatives and Analogues

Synthesis of Novel Deuterated Analogues

The synthesis of novel deuterated analogues of D-(-)-Pantolactone-d6 is a crucial area of research for creating new molecular probes and chiral building blocks. While specific literature on the synthesis of a wide array of this compound analogues is emerging, the general strategies for introducing deuterium (B1214612) into organic molecules can be applied. These methods often involve the use of deuterated reagents or catalysts in synthetic pathways.

One common approach is the reduction of a suitable precursor with a deuterium source. For instance, the synthesis of deuterated γ-lactones has been achieved through the reduction of a protected hydroxypropiolic acid with deuterium gas. A similar strategy could be adapted for the synthesis of this compound analogues by designing appropriate precursors that can undergo stereoselective reduction.

Another viable method is the use of H/D exchange reactions, which can replace specific protons in a molecule with deuterium atoms. nih.gov Catalytic systems, often employing transition metals, can facilitate this exchange with high efficiency and regioselectivity. For the synthesis of this compound analogues, this could involve the selective deuteration of the pantolactone ring or its side chains.

The following table outlines potential synthetic strategies for novel deuterated analogues of this compound:

Synthetic StrategyDescriptionPotential Deuterated Analogue
Catalytic ReductionReduction of a carbonyl or alkene precursor using a deuterium source (e.g., D2 gas, NaBD4).D-(-)-Pantolactone with deuteration at specific ring positions.
H/D ExchangeReplacement of specific C-H bonds with C-D bonds using a deuterium source (e.g., D2O) and a catalyst.D-(-)-Pantolactone with deuteration on the methyl groups.
Multi-component ReactionsUtilization of deuterated starting materials in one-pot reactions to construct complex deuterated molecules. beilstein-journals.orgresearchgate.netNovel chiral lactones with deuterium incorporation.

These synthetic approaches provide a foundation for the development of a diverse library of this compound analogues, which can then be used in further chemical and biological studies.

Exploration of Chemical Reactivity and Derivatization

The chemical reactivity of this compound is expected to be very similar to its non-deuterated counterpart, D-(-)-Pantolactone. The primary difference lies in the kinetic isotope effect, where the heavier deuterium atom can lead to slower reaction rates for processes that involve the cleavage of a C-D bond compared to a C-H bond. This property can be exploited to study reaction mechanisms.

Derivatization of this compound can be achieved through reactions targeting its hydroxyl and lactone functionalities. The hydroxyl group can undergo esterification or etherification to introduce a wide variety of functional groups. The lactone ring can be opened by nucleophiles, such as amines or alcohols, to yield pantothenic acid derivatives.

Common derivatization reactions for this compound include:

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base to form esters.

Etherification: Reaction with alkyl halides in the presence of a strong base to form ethers.

Ring-opening amidation: Reaction with amines to form amides of pantoic acid.

Reduction: Reduction of the lactone to form the corresponding diol.

These derivatization strategies allow for the modification of the physical and chemical properties of this compound, enabling its use in a broader range of applications.

Studies on Derivatives as Chiral Auxiliaries in Asymmetric Synthesis

D-(-)-Pantolactone is a well-established chiral auxiliary in asymmetric synthesis. researchgate.netresearchgate.netlatrobe.edu.au A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. sigmaaldrich.comwikipedia.orgtcichemicals.com The auxiliary is then removed to yield the desired enantiomerically enriched product.

Derivatives of this compound are expected to function as effective chiral auxiliaries, similar to their non-deuterated analogues. The presence of deuterium is unlikely to significantly alter the steric environment that governs the stereoselectivity of the reactions. However, the deuterated auxiliary could serve as a useful tool for mechanistic studies, allowing for the tracking of the auxiliary's fate and influence on the reaction pathway through techniques like mass spectrometry and NMR spectroscopy.

The use of this compound derivatives as chiral auxiliaries can be envisioned in a variety of asymmetric transformations, including:

Diels-Alder reactions: To control the facial selectivity of the cycloaddition.

Aldol (B89426) reactions: To direct the stereoselective formation of new carbon-carbon bonds.

Alkylations: To control the stereochemistry of enolate alkylation.

The following table summarizes the potential applications of this compound derivatives as chiral auxiliaries:

Asymmetric ReactionRole of this compound AuxiliaryExpected Outcome
Diels-Alder CycloadditionDienophile activation and facial shieldingHigh diastereoselectivity in the cycloadduct
Evans Aldol ReactionFormation of a chiral enolateStereocontrolled synthesis of β-hydroxy carbonyl compounds
Asymmetric AlkylationSteric hindrance to guide incoming electrophileEnantioselective formation of α-substituted carbonyl compounds

The ability to recover and reuse the chiral auxiliary is a key advantage of this methodology in asymmetric synthesis. sigmaaldrich.com

Investigation of Derivatized Compounds in Biological Systems (e.g., Enzyme Substrate Mimics)

Isotopically labeled compounds, such as those derived from this compound, are invaluable tools in the study of biological systems. The introduction of deuterium can alter the metabolic fate of a molecule, often leading to a longer biological half-life due to the kinetic isotope effect on enzyme-catalyzed reactions. This property is particularly useful in drug discovery and development. researchgate.net

Derivatized compounds of this compound can be designed as enzyme substrate mimics to probe the active sites of enzymes and to study enzyme mechanisms. For example, a deuterated analogue of a natural substrate can be synthesized to determine if the cleavage of a specific C-H bond is the rate-limiting step in an enzymatic reaction.

Furthermore, deuterated compounds can be used as internal standards in quantitative bioanalytical methods, such as mass spectrometry. unimi.it The distinct mass of the deuterated analogue allows for accurate quantification of the non-deuterated analyte in complex biological matrices.

Potential applications of derivatized this compound in biological systems include:

Metabolic stability studies: To assess the impact of deuteration on the rate of metabolism of pantolactone derivatives.

Enzyme inhibition assays: To investigate the binding and inhibitory activity of deuterated ligands.

Pharmacokinetic studies: To trace the absorption, distribution, metabolism, and excretion (ADME) of pantolactone-based compounds.

The use of this compound and its derivatives in biological research holds significant promise for advancing our understanding of enzymatic processes and for the development of new therapeutic agents.

Q & A

Q. How can systematic reviews optimize the use of fragmented literature on deuterated chiral auxiliaries like this compound?

  • Methodological Answer : Use PRISMA guidelines to screen studies. Extract data on synthetic routes, yields, and analytical methods into a meta-analysis table. Highlight gaps (e.g., lack of long-term stability data) for future research .

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